3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core with a benzyl group at position 3, a hydroxy group at position 9, and a methyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is carried out by heating the compound with excess methyl iodide in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide (KOH). The reaction forms the O-methylated product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrido[1,2-a]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced pyrido[1,2-a]pyrimidin-4-one derivatives.
Substitution: Formation of nitro or halogenated derivatives at position 3.
Scientific Research Applications
3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 9 and the benzyl group at position 3 play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Similar core structure but lacks the benzyl group at position 3.
Paliperidone: A derivative with a similar pyrido[1,2-a]pyrimidin-4-one core but different substituents, used as an antipsychotic medication.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Properties
IUPAC Name |
3-benzyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-13(10-12-6-3-2-4-7-12)16(20)18-9-5-8-14(19)15(18)17-11/h2-9,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRHTBABOHAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70381-49-6 |
Source
|
Record name | 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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